4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) and using catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the arrangement of sulfur and nitrogen atoms.
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused heterocyclic system with sulfur and nitrogen atoms.
Uniqueness
4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15NS2 |
---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
4-(thiolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NS2/c1-4-12-11(8-2-5-13-7-8)9-3-6-14-10(1)9/h3,6,8,11-12H,1-2,4-5,7H2 |
InChI Key |
GTYTTWJBBTWSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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